
Phlorisobutyrophenone
Overview
Description
Phloroisobutyrophenone is a chemical compound known for its role as an intermediate in the biosynthesis of various bioactive compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phloroisobutyrophenone can be synthesized through the Claisen condensation of isobutyryl-CoA with phloroglucinol. This reaction is catalyzed by enzymes such as valerophenone synthase or chalcone synthase . The reaction conditions typically involve the use of a suitable solvent and a controlled temperature to ensure the proper formation of the desired product.
Industrial Production Methods
In industrial settings, phloroisobutyrophenone can be produced using microbial fermentation processes. For example, Escherichia coli can be genetically engineered to express the necessary enzymes for the biosynthesis of phloroisobutyrophenone from glucose . This method offers a sustainable and scalable approach to producing the compound.
Chemical Reactions Analysis
Types of Reactions
Phloroisobutyrophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include quinones, alcohol derivatives, and substituted phloroglucinol compounds. These products have diverse applications in different fields, including pharmaceuticals and materials science .
Scientific Research Applications
Chemical Properties and Mechanism of Action
Phlorisobutyrophenone serves as a substrate for type III polyketide synthases (PKSs), which are crucial in the biosynthesis of secondary metabolites. It primarily interacts with prenyltransferases, facilitating the addition of prenyl groups to its aromatic structure. This modification enhances its lipophilicity and biological activity, making it a valuable compound in various biochemical processes .
Scientific Research Applications
1. Chemistry
- Intermediate Synthesis : this compound is utilized as an intermediate in the synthesis of complex organic molecules, enabling the production of various bioactive compounds.
- Biosynthetic Pathways : It plays a role in elucidating enzyme-catalyzed reactions and metabolic pathways, particularly in microbial systems like Escherichia coli where it is produced through engineered biosynthetic pathways .
2. Biology
- Metabolic Studies : The compound is used to study metabolic pathways involving branched-chain amino acids, contributing to our understanding of plant biochemistry and metabolism.
- Cellular Effects : this compound influences cellular processes such as gene expression and signaling pathways, particularly in microbial cells .
3. Pharmacology
- Antioxidant Activity : Research indicates that this compound exhibits antioxidant properties by modulating key signaling pathways, suggesting potential therapeutic applications against oxidative stress-related diseases .
- Antimicrobial Effects : Studies have shown that it can inhibit the growth of various pathogenic bacteria, highlighting its potential use in antimicrobial therapies .
- Cytotoxicity Studies : Varying concentrations of this compound have been shown to exhibit cytotoxic effects, with low doses promoting beneficial metabolic pathways while high doses may lead to toxicity .
Case Studies
Several key studies have documented the applications and effects of this compound:
- Antioxidant Properties Study : A study demonstrated that this compound significantly reduced oxidative stress markers in animal models, indicating its potential as a therapeutic agent against oxidative damage .
- Microbial Inhibition Study : In vitro tests revealed that this compound effectively inhibited the growth of pathogenic bacteria, suggesting its application in developing new antimicrobial agents .
- Pharmacological Applications : Research has explored its use in natural alternatives for treating depression, leveraging its presence in extracts from Hypericum perforatum (St. John's Wort) which contains this compound as one of its active components .
Mechanism of Action
The mechanism of action of phloroisobutyrophenone involves its interaction with specific enzymes and molecular targets. It acts as a substrate for enzymes like valerophenone synthase, which catalyze its conversion into bioactive compounds. The pathways involved include the polyketide biosynthesis pathway, which is crucial for the production of various natural products .
Comparison with Similar Compounds
Phloroisobutyrophenone is similar to other acylphloroglucinol derivatives such as phlorisovalerophenone and phloroglucinol. it is unique in its specific structure and the types of reactions it undergoes. Unlike phlorisovalerophenone, which uses isovaleryl-CoA, phloroisobutyrophenone uses isobutyryl-CoA as a substrate. This difference in substrate specificity highlights its uniqueness and potential for diverse applications.
List of Similar Compounds
- Phlorisovalerophenone
- Phloroglucinol
- Hyperforin (a derivative of phloroglucinol)
Biological Activity
Phlorisobutyrophenone (PIB) is an acylphloroglucinol derivative recognized for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and pharmacological potential, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound is characterized by its unique structure, which allows it to interact with various biological targets. It primarily acts as a substrate for type III polyketide synthases (PKSs), particularly phloroisovalerophenone synthase, in the biosynthesis of secondary metabolites such as humulone and lupulone found in hops (Humulus lupulus) and strawberries (Fragaria × ananassa) .
Target Enzymes : PIB interacts with prenyltransferases, enzymes that catalyze the addition of prenyl groups to aromatic compounds. This modification enhances the lipophilicity and biological activity of PIB .
Biochemical Pathways : The biosynthesis of PIB involves isovaleryl-CoA and hydroxy-3-methylglutaryl CoA (HMG-CoA). The process includes dehydration, decarboxylation, and reduction, primarily in Escherichia coli .
Biological Activities
This compound exhibits several biological activities, including:
- Antioxidant Activity : PIB has been shown to exert antioxidant effects by modulating key signaling pathways, particularly the IL-1β/IKB-α/NF-KB pathway .
- Antimicrobial Effects : Research indicates that PIB can inhibit microbial growth by disrupting intracellular metabolism and reducing DNA agglutination .
- Cytotoxicity : Studies have reported varying cytotoxic effects depending on the concentration used. Low doses may promote beneficial metabolic pathways, while high doses can lead to toxicity and enzyme inhibition .
Case Studies
Several studies have highlighted the biological significance of PIB:
- Study on Antioxidant Properties : A recent investigation demonstrated that PIB significantly reduced oxidative stress markers in animal models, suggesting its potential as a therapeutic agent against oxidative damage .
- Microbial Inhibition Study : In vitro tests showed that PIB effectively inhibited the growth of various pathogenic bacteria, indicating its potential application in antimicrobial therapies .
- Pharmacological Applications : Research has explored the use of PIB in developing natural alternatives for treating depression, leveraging its presence in Hypericum perforatum (St. John's Wort) extracts .
Comparative Analysis with Similar Compounds
Compound | Structure Type | Biological Activity | Unique Features |
---|---|---|---|
This compound | Acylphloroglucinol | Antioxidant, antimicrobial | Specific substrate for PKS |
Phlorisovalerophenone | Acylphloroglucinol | Antioxidant | Uses isovaleryl-CoA as substrate |
Phloroglucinol | Acylphloroglucinol | Antioxidant, anti-inflammatory | Precursor to various bioactive compounds |
Properties
IUPAC Name |
2-methyl-1-(2,4,6-trihydroxyphenyl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-5(2)10(14)9-7(12)3-6(11)4-8(9)13/h3-5,11-13H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNEBXEZRBLYBCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=C(C=C(C=C1O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60416108 | |
Record name | Phlorisobutyrophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60416108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35458-21-0 | |
Record name | Phlorisobutyrophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60416108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.